molecular formula C16H18ClN3O2S B2937925 N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide CAS No. 1226456-19-4

N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide

Cat. No. B2937925
CAS RN: 1226456-19-4
M. Wt: 351.85
InChI Key: QEYIFAQZFFYXCV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5).
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to increase the levels of cGMP, which is involved in smooth muscle relaxation and vasodilation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide in lab experiments is that it has been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide. One direction is to further study its anti-inflammatory and analgesic effects, particularly in the context of rheumatoid arthritis and osteoarthritis. Another direction is to investigate its potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to test its efficacy in various disease models.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 6-isopropyl-4-mercaptopyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide has been studied for its potential as a therapeutic agent for various diseases. One study found that it has anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and osteoarthritis. Another study found that it has antitumor activity, making it a potential treatment for cancer.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-10(2)12-7-16(19-9-18-12)23-8-15(21)20-13-6-11(17)4-5-14(13)22-3/h4-7,9-10H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYIFAQZFFYXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide

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